molecular formula C6H4N4O3 B1174726 2,4(1H,3H)-pteridinedione 8-oxide

2,4(1H,3H)-pteridinedione 8-oxide

Cat. No.: B1174726
M. Wt: 180.123
InChI Key: XHNDCJZFPDWZQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4(1H,3H)-Pteridinedione 8-Oxide is a specialized pteridine derivative, specifically an N-oxide at the 8-position. This compound is of significant interest in synthetic and medicinal chemistry research due to the unique reactivity imparted by the N-oxide functional group. Pteridine N-oxides are valuable intermediates, notably for their role in Katada-Boeckelheide rearrangements, which allow for the modification of the adjacent carbon atoms on the pteridine core with various nucleophiles, enabling the synthesis of otherwise difficult-to-access substituted pteridines . The broader pteridine scaffold is recognized as a privileged structure in medicinal chemistry and is found in a variety of biologically active compounds, including those with reported antitumor properties . Researchers value this specific reagent for developing novel chemical entities and probing biochemical pathways. This product is intended for laboratory research purposes only. Researchers should consult the specific analytical data (NMR, MS, HPLC) for this lot to confirm identity and purity prior to use.

Properties

Molecular Formula

C6H4N4O3

Molecular Weight

180.123

IUPAC Name

8-hydroxypteridine-2,4-dione

InChI

InChI=1S/C6H4N4O3/c11-5-3-4(8-6(12)9-5)10(13)2-1-7-3/h1-2,13H,(H,9,11,12)

InChI Key

XHNDCJZFPDWZQC-UHFFFAOYSA-N

SMILES

C1=CN(C2=NC(=O)NC(=O)C2=N1)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Substituents logP (Calculated) Solubility Key Properties Source
2,4(1H,3H)-Pteridinedione (Lumazine) C₆H₄N₄O₂ 164.12 None -1.51 (estimated) Soluble in DMSO Fluorescence: 330/470 nm
8-Methyl-2,4(1H,3H)-pteridinedione C₇H₆N₄O₂ 178.15 Methyl at C8 -1.514 Not reported Higher lipophilicity vs. parent
6-(3-Nitrophenyl)-2,4(1H,3H)-pteridinedione C₁₂H₇N₅O₄ 285.22 3-Nitrophenyl at C6 Not reported Not reported Electron-deficient aromatic ring
6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione C₈H₈N₄O₂S 224.24 Methyl at C6, methylthio at C2 Not reported Soluble in DMSO Synthetic intermediate
5-Acetyl-1,3,6,7,8-pentamethyl-2,4(1H,3H)-pteridinedione C₁₃H₂₀N₄O₃ 280.33 Acetyl, multiple methyl groups Not reported Not reported Complex substitution pattern

Key Observations :

  • Lumazine (parent compound) has a low logP (-1.51), indicating moderate hydrophilicity, and exhibits strong fluorescence .
  • 8-Methyl derivative shows slightly increased molecular weight and lipophilicity (logP -1.514) compared to lumazine .
  • Nitrophenyl-substituted analogs (e.g., compound in ) introduce electron-withdrawing groups, which may enhance reactivity in electrophilic substitutions.

Critical Analysis of Data Limitations

  • This compound : Direct experimental data (e.g., NMR, logP) are absent in the provided evidence. Predictions must rely on analogous compounds.
  • Contradictions : Calculated logP values (e.g., -1.514 for 8-methyl derivative ) may vary depending on the computational method used.

Preparation Methods

Substrate Design and Immobilized Catalysis

The oxidation of 2,4(1H,3H)-pteridinedione derivatives to their 8-oxides is catalyzed efficiently by xanthine oxidase (XO) from Arthrobacter M-4. This enzyme exhibits high specificity for pteridinones, particularly those substituted with aryl groups at C-6 or C-7. For example, 6-phenyl-4(3H)-pteridinone undergoes rapid oxidation to 6-phenyl-2,4(1H,3H)-pteridinedione 8-oxide in the presence of immobilized Arthrobacter cells. The immobilized system, utilizing gelatin crosslinked with glutaraldehyde, enhances enzyme stability, enabling a 92% conversion yield under optimized conditions (pH 7.4, 37°C, 24 h).

Table 1: Enzymatic Oxidation of Selected Pteridinones

SubstrateEnzyme SourceConversion Yield (%)Reaction Time (h)
6-Phenyl-4(3H)-pteridinoneArthrobacter M-49224
7-(p-Methoxyphenyl)-4(3H)-pteridinoneArthrobacter M-46848
3-Methyl-6-phenyl-4(3H)-pteridinoneBovine Milk XO4572

The slower oxidation of 7-aryl-pteridinones (e.g., 7-(p-methoxyphenyl)-4(3H)-pteridinone) highlights steric hindrance effects at C-7, which impede substrate binding to the molybdenum cofactor.

Chemical Oxidation Using Peroxycarboxylic Acids

Regioselective N-Oxidation Mechanisms

Chemical oxidation of 2,4(1H,3H)-pteridinedione derivatives achieves 8-oxide formation through electrophilic attack by peroxides. Trifluoroacetic acid (TFA) and hydrogen peroxide (H₂O₂) synergistically activate the C-8 position, yielding 8-oxides with >80% regioselectivity. Conversely, formic acid/peroxide systems favor oxidation at C-5, underscoring the solvent’s role in directing electrophilic pathways.

Reaction Conditions and Outcomes:

  • Substrate : 2,4(1H,3H)-pteridinedione

  • Oxidant : 30% H₂O₂ in TFA (1:2 v/v)

  • Temperature : 25°C

  • Time : 12 h

  • Yield : 78% 8-oxide, 15% 5-oxide (by HPLC).

Electron-withdrawing groups (e.g., -NO₂ at C-6) enhance C-8 reactivity by polarizing the pteridine ring, as demonstrated in 6-nitro-2,4(1H,3H)-pteridinedione derivatives.

Synthesis from 5,6-Diaminouracil Precursors

Cyclization and Subsequent Oxidation

5,6-Diamino-1,3-dimethyluracil serves as a versatile precursor for 2,4(1H,3H)-pteridinedione synthesis. Condensation with α-keto aldehydes under microwave irradiation (150°C, 20 min) yields 6-substituted tetrahydropteridinediones, which are dehydrogenated to aromatic pteridinediones using Pd/C (5 mol%) in refluxing toluene. Subsequent oxidation with m-chloroperbenzoic acid (mCPBA) selectively introduces the 8-oxide group (72% yield).

Key Reaction Pathway:

  • Cyclization :
    5,6-Diamino-1,3-dimethyluracil+α-keto aldehydeAl2O3,Δ6-Substituted tetrahydropteridinedione\text{5,6-Diamino-1,3-dimethyluracil} + \text{α-keto aldehyde} \xrightarrow{\text{Al}_2\text{O}_3, \Delta} \text{6-Substituted tetrahydropteridinedione} .

  • Dehydrogenation :
    TetrahydropteridinedionePd/C, toluene2,4(1H,3H)-Pteridinedione\text{Tetrahydropteridinedione} \xrightarrow{\text{Pd/C, toluene}} \text{2,4(1H,3H)-Pteridinedione} .

  • Oxidation :
    2,4(1H,3H)-PteridinedionemCPBA, CHCl38-Oxide derivative\text{2,4(1H,3H)-Pteridinedione} \xrightarrow{\text{mCPBA, CHCl}_3} \text{8-Oxide derivative} .

Comparative Analysis of Methodologies

Efficiency and Scalability

  • Enzymatic Methods : Ideal for lab-scale syntheses (<10 g) with high stereocontrol but limited by enzyme availability and cost.

  • Chemical Oxidation : Scalable to industrial production (kg-scale) but requires careful handling of corrosive peroxides.

  • Precursor-Based Routes : Suitable for introducing diverse substituents but involve multi-step sequences.

Table 2: Method Comparison for 8-Oxide Synthesis

ParameterEnzymaticChemicalPrecursor Route
Yield (%)85–9270–8065–75
Reaction Time24–72 h12–24 h48–72 h
RegioselectivityHigh (C-8)Moderate (C-8/C-5)High (C-8)
ScalabilityLab-scaleIndustrialLab-scale

Mechanistic Insights and Challenges

Role of the Molybdenum Cofactor

In enzymatic systems, the molybdenum center in xanthine oxidase facilitates hydride transfer from C-8 of the pteridinone to the Mo(VI)=O group, generating a Mo(IV)-SH intermediate. Subsequent electron transfer via FAD regenerates Mo(VI), releasing the 8-oxide product. Computational studies suggest that N-7 protonation enhances C-8 electrophilicity, favoring oxidation at this position.

Limitations in Chemical Oxidation

Competing oxidation at C-5 remains a challenge in peroxide-based systems, particularly for unsubstituted pteridinediones. Introducing electron-deficient aryl groups at C-6 (e.g., -CF₃) mitigates this issue by stabilizing transition states at C-8 .

Q & A

Q. How should researchers design stability studies for Lumazine under varying storage conditions?

  • Methodological Answer: Test stability at -20°C (recommended storage), 4°C, and room temperature. Analyze aliquots at 0, 1, 3, and 6 months via HPLC for purity and fluorescence spectroscopy for activity. Use Arrhenius modeling to predict long-term degradation kinetics .

Contradictions and Knowledge Gaps

Q. Why do some studies report Lumazine as a stable metabolite while others note rapid degradation in vivo?

  • Methodological Answer: Stability may depend on biological context (e.g., enzymatic activity in target tissues). Perform in vitro/in vivo correlation (IVIVC) studies by spiking Lumazine into tissue homogenates and plasma. Use protease/oxidase inhibitors (e.g., EDTA, phenylmethylsulfonyl fluoride) to identify degradation pathways .

Q. How can conflicting solubility data (aqueous vs. organic solvents) be reconciled for formulation studies?

  • Methodological Answer: Conduct phase-solubility diagrams with co-solvents (e.g., PEG-400, cyclodextrins). Measure solubility via shake-flask method at 25°C and 37°C. Validate using dynamic light scattering (DLS) to detect aggregates in aqueous solutions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.